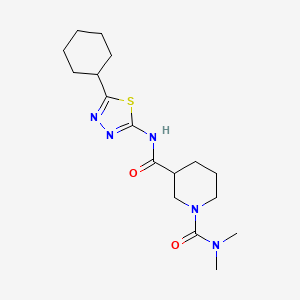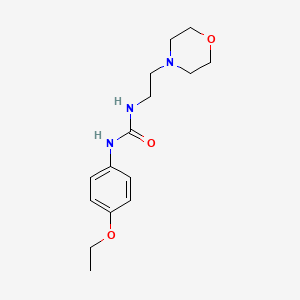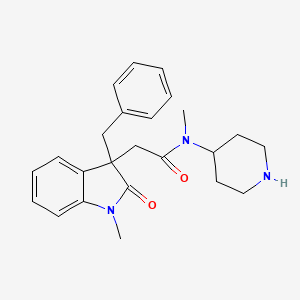![molecular formula C18H24ClNO3 B5428761 2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5428761.png)
2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a methylphenyl group, and an ethanolamine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbenzyl bromide in the presence of a base to form the intermediate 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol.
Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol
- **3-Methoxy-4-[(3-chlorophenyl)methoxy]phenyl]methylamino]ethanol
Uniqueness
2-[[3-Methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-14-4-3-5-16(10-14)13-22-17-7-6-15(11-18(17)21-2)12-19-8-9-20;/h3-7,10-11,19-20H,8-9,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOICOOSNOFZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCCO)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methoxyphenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5428681.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5428688.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5428694.png)
![(1R*,2S*)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propylcyclopropanecarboxamide](/img/structure/B5428695.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428714.png)

![N-[3-(1-azepanyl)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5428723.png)
![methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate](/img/structure/B5428729.png)
![N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5428732.png)
![5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5428734.png)


![N-ETHYL-N-[(PYRIDIN-4-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5428758.png)
![N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
